Lipophilicity Profile: Computed LogP Differentiates 2-Amino-4-butoxybenzoic Acid from 4-Amino-2-butoxybenzoic Acid
The computed octanol-water partition coefficient (XLogP3) for 2-amino-4-butoxybenzoic acid is 2.4 [1]. In contrast, the ACD/LogP for the regioisomer 4-amino-2-butoxybenzoic acid is estimated at 2.01 [2]. This difference of 0.39 log units indicates that the 2,4-substituted isomer is approximately 2.5 times more lipophilic than the 2,4-substituted isomer, which can significantly influence membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-Amino-2-butoxybenzoic acid (ACD/LogP = 2.01) |
| Quantified Difference | ΔLogP = +0.39 (Target compound is more lipophilic) |
| Conditions | Computed properties from PubChem and ChemSpider databases |
Why This Matters
This difference in lipophilicity can affect a compound's pharmacokinetic profile, including its ability to cross cell membranes and its distribution volume, making the target compound a more suitable starting point for designing drugs that require higher membrane permeability.
- [1] PubChem. (2026). 2-Amino-4-butoxybenzoic acid. PubChem Compound Summary for CID 20217440. National Center for Biotechnology Information. View Source
- [2] ChemSpider. (2024). 4-Amino-2-butoxybenzoic acid. CSID:8053411. Royal Society of Chemistry. View Source
